Enantiomeric Ratio: Superior Optical Purity of (R)-Enantiomer via Chiral Sulfinamide Route vs. Kinetic Resolution
The (R)-enantiomer of the target compound (designated R-10) obtained via an enantioselective Ellman chiral sulfinamide route achieved an enantiomeric ratio (er) of up to 12.9:1 at 150 mg scale, and after recrystallization with (S)-(-)-α-methylbenzylamine, a single enantiomer with >99:1 er was isolated. In contrast, the previously reported kinetic resolution methodology using recrystallization of the racemate yielded only an er of 5.8:1 for R-10, which is insufficient for generating diastereomerically pure final inhibitors [1]. This dramatic improvement in stereochemical purity is critical because epimers at the homophenylalanine position cannot be separated later in the synthetic sequence [2].
| Evidence Dimension | Enantiomeric purity of the critical intermediate R-10 |
|---|---|
| Target Compound Data | Enantiomeric ratio (er) up to 12.9:1 from sulfinamide route; >99:1 er after single recrystallization |
| Comparator Or Baseline | Racemic (rac)-10 resolved by kinetic recrystallization: er = 5.8:1 for R-10 |
| Quantified Difference | Greater than 17-fold improvement in er (from 5.8:1 to >99:1), enabling access to single-enantiomer material |
| Conditions | HPLC analysis on chiral stationary phase; scale-dependent er measured at 150 mg and 2 g scales |
Why This Matters
Procurement of the (R)-enantiomer with >99:1 er eliminates the need for costly and low-yielding downstream diastereomer separations, directly reducing synthesis cost and campaign timelines for DG013A and related chemical probes.
- [1] Wilding B, Pasqua AE, Chessum NEA, et al. Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1. Bioorg Med Chem Lett. 2021;42:128050. View Source
- [2] Mucha A, Laemmerhofer M, Lindner W, Pawelczak M, Kafarski P. Individual stereoisomers of phosphinic dipeptide inhibitor of leucine aminopeptidase. Bioorg Med Chem Lett. 2008;18(5):1550-1554. View Source
